Methyl 3-Ethylisoxazole-4-carboxylate
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Overview
Description
Methyl 3-Ethylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Ethylisoxazole-4-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for producing isoxazole derivatives . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Ethylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-Ethylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-Ethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-Ethylisoxazole-4-carboxylate include other isoxazole derivatives such as:
- 3-Ethyl-5-methylisoxazole-4-carboxylic acid
- 5-Aryl-4-methyl-3-yl-isoxazoles
- 6-Methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 3-ethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-3-6-5(4-11-8-6)7(9)10-2/h4H,3H2,1-2H3 |
InChI Key |
QOYMZOMETTZKHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC=C1C(=O)OC |
Origin of Product |
United States |
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